2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide features a hybrid structure combining a 1,2,4-oxadiazole ring, a 2-oxo-1,2-dihydropyridine core, and an acetamide group substituted with a 2-(trifluoromethyl)phenyl moiety. Key structural attributes include:
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N4O5/c1-34-18-10-9-14(12-19(18)35-2)21-29-22(36-30-21)15-6-5-11-31(23(15)33)13-20(32)28-17-8-4-3-7-16(17)24(25,26)27/h3-12H,13H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTPRDMOJRKFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide intermediate. The pyridine ring is then introduced via a condensation reaction with an appropriate aldehyde or ketone. The final step involves the acylation of the pyridine nitrogen with a trifluoromethyl phenyl acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Triazole vs. Oxadiazole Analogs
The compound N-{2-[4-cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide () replaces the oxadiazole with a 1,2,4-triazole ring. Key differences:
- Triazole : Improved π-π stacking but reduced metabolic stability compared to oxadiazole.
- Substituents: Dichlorophenoxy () vs. trifluoromethylphenyl (target). The latter’s CF₃ group increases lipophilicity (ClogP ≈ 3.5 vs. 4.2) .
Pyrazolo-Pyrimidine and Chromenone Derivatives
Example 83 () incorporates a pyrazolo[3,4-d]pyrimidine and chromen-4-one system. Differences include:
Substituent Effects on Pharmacokinetics
Trifluoromethyl vs. Dichloro/Methoxy Groups
- Trifluoromethyl (target) : Enhances blood-brain barrier penetration but may increase CYP450 inhibition risk.
- Dichlorophenoxy (): Increases halogen bonding but reduces solubility (logS ≈ -5.2 vs. -4.1 for CF₃) .
- Dimethoxyphenyl (target) : Improves solubility via methoxy’s polar contribution, contrasting with dichloro’s hydrophobicity .
Stereochemical Variations
Compounds in (e.g., entries f, g, h) highlight stereochemistry’s role:
- Hydroxy/Acetamido groups: Influence solubility (e.g., 2,6-dimethylphenoxy in vs. trifluoromethyl in target).
- Stereocenters : Compounds with (2S,3S,5S) configurations () show enhanced target binding vs. racemic mixtures .
Anti-Exudative Activity
Acetamides with triazole-furan systems () exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg vs. 10 mg/kg dose):
- Target compound : Likely superior due to oxadiazole’s stability and CF₃’s bioavailability, though untested .
Anticancer Potential
Thieno-pyrimidinyl acetamides () with ethyl/pyridinyl groups show moderate cytotoxicity (IC₅₀ ~10 µM). The target’s dihydropyridinone-oxadiazole system may improve selectivity for kinases (e.g., CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
